ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the pyran ring, which is then functionalized with various substituents through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be employed in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological responses, making it a valuable tool for studying molecular mechanisms and developing new therapies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is unique due to its combination of functional groups and the presence of the oxazole ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H24FN3O4S |
---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C31H24FN3O4S/c1-2-37-30(36)26-24(38-29(34)22(17-33)25(26)21-15-9-10-16-23(21)32)18-40-31-35-27(19-11-5-3-6-12-19)28(39-31)20-13-7-4-8-14-20/h3-16,25H,2,18,34H2,1H3 |
InChI Key |
OKXCWOSRQGEGSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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